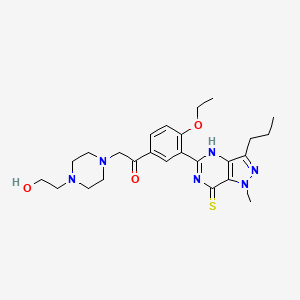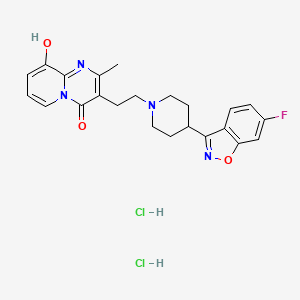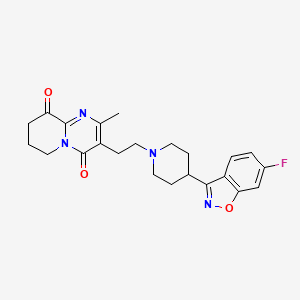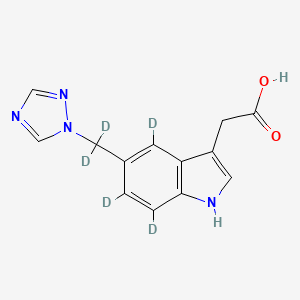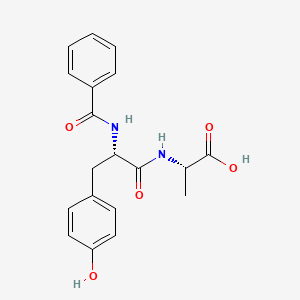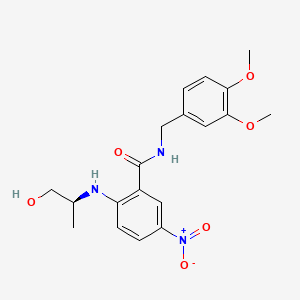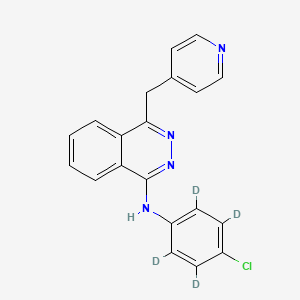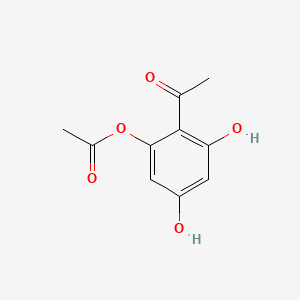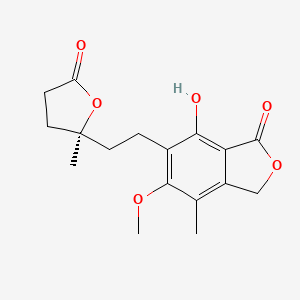
Mycophenolic acid lactone, (S)-
Descripción general
Descripción
Mycophenolic acid lactone, (S)- is a derivative of mycophenolic acid, a potent immunosuppressant agent. Mycophenolic acid was initially discovered by Italian scientist Bartolomeo Gosio in 1893 and has since been used in various medical applications, particularly in preventing organ transplant rejection . Mycophenolic acid lactone, (S)- retains the core structure of mycophenolic acid but exists in a lactone form, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mycophenolic acid lactone, (S)- typically involves the cyclization of mycophenolic acid. One common method is the reaction of mycophenolic acid with an appropriate lactonizing agent under acidic conditions. For example, mycophenolic acid can be treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield mycophenolic acid lactone .
Industrial Production Methods
Industrial production of mycophenolic acid lactone, (S)- often involves fermentation processes using specific strains of Penicillium species, such as Penicillium brevicompactum. The fermentation broth is then subjected to extraction and purification processes to isolate mycophenolic acid, which is subsequently converted to its lactone form through chemical reactions .
Análisis De Reacciones Químicas
Types of Reactions
Mycophenolic acid lactone, (S)- can undergo various chemical reactions, including:
Hydrolysis: The lactone ring can be hydrolyzed back to mycophenolic acid under basic conditions.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can occur at different positions on the aromatic ring or the lactone ring.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Hydrolysis: Mycophenolic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Reduced forms of mycophenolic acid lactone.
Substitution: Halogenated derivatives of mycophenolic acid lactone.
Aplicaciones Científicas De Investigación
Mycophenolic acid lactone, (S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various derivatives and analogs for studying structure-activity relationships.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Mycophenolic acid lactone, (S)- exerts its effects primarily by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, which are essential components of the immune response . The compound also affects the glycosylation of proteins involved in cell adhesion and signaling, further modulating immune function .
Comparación Con Compuestos Similares
Similar Compounds
Mycophenolic acid: The parent compound, widely used as an immunosuppressant.
Mycophenolate mofetil: A prodrug of mycophenolic acid, designed to improve bioavailability and reduce gastrointestinal side effects.
Mycophenolate sodium: Another salt form of mycophenolic acid with similar immunosuppressive properties.
Uniqueness
Mycophenolic acid lactone, (S)- is unique due to its lactone structure, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to other forms of mycophenolic acid .
Propiedades
IUPAC Name |
7-hydroxy-5-methoxy-4-methyl-6-[2-[(2S)-2-methyl-5-oxooxolan-2-yl]ethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIDHOJWGSPTK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC[C@]3(CCC(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229529 | |
| Record name | Mycophenolic acid lactone, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79081-87-1 | |
| Record name | Mycophenolic acid lactone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079081871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolic acid lactone, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYCOPHENOLIC ACID LACTONE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDL6BEU50R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
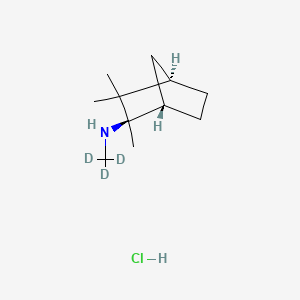
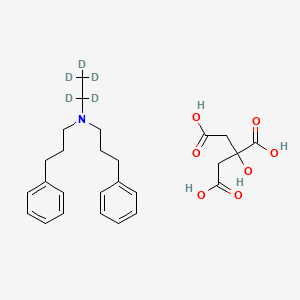
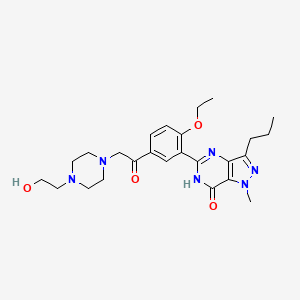
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide](/img/structure/B565161.png)
